N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide” is a chemical compound with the molecular formula C19H13N3O2 . It is a derivative of benzoxazole, an aromatic organic compound with a benzene-fused oxazole ring structure .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzoxazole ring fused to a phenyl group, which is further connected to a 2-methylbenzamide group . The exact structural details would require more specific information or computational modeling.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 315.325 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 414.5±25.0 °C at 760 mmHg, and a flash point of 204.5±23.2 °C . It has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Scientific Research Applications
Synthesis and Characterization
- Polybenzoxazine Synthesis: N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide derivatives have been synthesized and characterized, showing improved thermal stability and dynamic mechanical properties due to the incorporation of phenylnitrile functional groups, indicating their potential in advanced material applications (Qi et al., 2009).
- Fluorobenzamides and Antimicrobial Activity: Research has demonstrated the synthesis of fluorobenzamides containing thiazole and thiazolidine, highlighting their promising antimicrobial properties. This suggests a potential application in developing new antimicrobial agents (Desai et al., 2013).
Antimicrobial and Antifungal Screening
- Antimicrobial Screening: Compounds synthesized from this compound derivatives have been screened for antimicrobial activity, showing effectiveness against various bacterial and fungal strains, which might contribute to the development of novel antimicrobial therapies (Desai et al., 2013).
Material Science Applications
- Organic Compound Emission Enhancement: A phenylbenzoxazole-based compound related to this compound has shown significant emission enhancement in condensed states, which could be beneficial in developing new materials for optoelectronic applications (Li et al., 2015).
Advanced Material Development
- Polyimide Synthesis: The synthesis and polymerization of novel aromatic polyimides, incorporating benzoxazole derivatives, have been explored, revealing their solubility and thermal stability, which is crucial for applications in high-performance polymers and advanced materials (Butt et al., 2005).
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-14-6-2-3-7-17(14)20(24)22-16-12-10-15(11-13-16)21-23-18-8-4-5-9-19(18)25-21/h2-13H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVNJMZVVTUUFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.